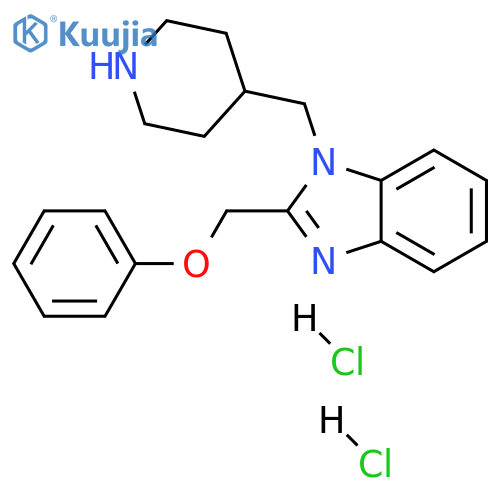Cas no 1351587-24-0 (2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride)

1351587-24-0 structure
商品名:2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride
2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride
- 2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)benzimidazole:dihydrochloride
- 2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride
- F2158-0862
- 1351587-24-0
- 2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)benzimidazole;dihydrochloride
- 2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
- AKOS026681363
-
- インチ: 1S/C20H23N3O.2ClH/c1-2-6-17(7-3-1)24-15-20-22-18-8-4-5-9-19(18)23(20)14-16-10-12-21-13-11-16;;/h1-9,16,21H,10-15H2;2*1H
- InChIKey: MDPLQGZVWCVACB-UHFFFAOYSA-N
- ほほえんだ: C1(COC2=CC=CC=C2)N(CC2CCNCC2)C2=CC=CC=C2N=1.[H]Cl.[H]Cl
計算された属性
- せいみつぶんしりょう: 393.1374678g/mol
- どういたいしつりょう: 393.1374678g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 379
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.1Ų
2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2158-0862-15mg |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2158-0862-5μmol |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2158-0862-1mg |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2158-0862-2mg |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2158-0862-3mg |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2158-0862-4mg |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2158-0862-10mg |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2158-0862-10μmol |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2158-0862-5mg |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2158-0862-2μmol |
2-(phenoxymethyl)-1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole dihydrochloride |
1351587-24-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride 関連文献
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
1351587-24-0 (2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride) 関連製品
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
